2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Beschreibung
The compound 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a quinoline-based acetamide derivative. Its structure features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzoyl group, a fluorine atom at position 6, and an N-(3-methoxyphenyl)acetamide side chain.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-16-7-8-18(11-17(16)2)26(32)23-14-30(24-10-9-19(28)12-22(24)27(23)33)15-25(31)29-20-5-4-6-21(13-20)34-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMCAFRJXVOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dimethylbenzoyl and fluoro groups. The final step involves the acylation of the quinoline derivative with 3-methoxyphenylacetamide under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different substituents on the quinoline core.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets has led to research into its potential as a therapeutic agent.
Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound’s quinoline core allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide ()
- Key Differences: Replaces the quinoline core with a benzothiazin ring. Substitutes the 3,4-dimethylbenzoyl group with a trifluoromethyl group at position 4. The acetamide side chain is attached to a 4-nitrophenyl group instead of 3-methoxyphenyl.
- The nitro group on the phenyl ring may improve binding affinity in nitroreductase-rich environments but could reduce solubility.
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide ()
- Key Differences: Incorporates a fused dioxane ring ([1,4]dioxino) to the quinoline core. The benzoyl substituent at position 8 is modified to 4-ethoxybenzoyl (vs. 3,4-dimethylbenzoyl in the target compound).
- Implications :
2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide ()
- Key Differences :
- Replaces the 3,4-dimethylbenzoyl group with a 4-fluorobenzenesulfonyl substituent.
- The acetamide side chain is attached to a 2-methylphenyl group (vs. 3-methoxyphenyl).
- The 2-methylphenyl group may reduce steric hindrance compared to the 3-methoxy substituent .
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide ()
- Key Differences :
- Substitutes the 3-methoxyphenyl group with a 3,4-dimethoxyphenyl acetamide.
- The benzoyl group at position 3 is 4-ethoxybenzoyl (vs. 3,4-dimethylbenzoyl).
- Implications :
Functional Group Analysis
Hypothesized Structure-Activity Relationships
Electron-Donating vs. Withdrawing Groups :
- The target compound’s 3-methoxyphenyl group (electron-donating) may favor interactions with hydrophobic pockets, whereas the nitro group in ’s compound (electron-withdrawing) could enhance reactivity in redox environments .
Solubility and Bioavailability: The dioxane ring in ’s compound likely improves aqueous solubility compared to the target compound’s non-polar dimethylbenzoyl group .
Biologische Aktivität
The compound 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a member of the quinoline family, characterized by a complex structure that includes various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 446.4 g/mol . The structure features a quinoline core substituted with a dimethylbenzoyl group and a methoxyphenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H20F2N2O3 |
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
| InChI Key | KUPPMACVFWBGJM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating the function of these enzymes.
- Receptor Interaction : It may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Antiproliferative Activity : Studies suggest that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, which can help mitigate oxidative stress in cells.
- Antibacterial Effects : Some derivatives in the quinoline class have demonstrated antibacterial properties, making them candidates for further investigation in antimicrobial therapies.
Antiproliferative Activity
A study evaluated the antiproliferative effects of related quinoline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one derivative showed an IC50 value of 13.3 µM against MCF-7 cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of quinoline derivatives has demonstrated that modifications to the benzoyl and acetamide groups significantly influence biological activity. For example, the introduction of electron-donating groups enhanced antiproliferative effects, while electron-withdrawing groups reduced activity.
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile with key enzymes involved in cancer progression, supporting its potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimize reaction stoichiometry (e.g., molar ratios of intermediates like 3,4-dimethylbenzoyl derivatives) and solvent systems (e.g., DMF for solubility and reactivity control). Monitor reaction progress via TLC and employ purification techniques like recrystallization or column chromatography. Adjust reaction time and temperature based on kinetic studies. For example, demonstrates that controlled addition of chloroacetylated intermediates in DMF with potassium carbonate as a base enhances product formation . Statistical experimental design (e.g., factorial or response surface methods) can systematically identify critical parameters affecting yield and purity .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer: Use a combination of -NMR and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For complex cases, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals. provides a template for tabulating characterization data (e.g., chemical shifts, coupling constants) .
Q. How can biological activity assays be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer: Use in vitro models (e.g., enzyme inhibition assays targeting kinases or receptors) with appropriate controls (e.g., positive inhibitors, vehicle-only groups). Validate activity via dose-response curves (IC) and replicate experiments to assess reproducibility. For in vivo studies, employ rodent models (e.g., Wistar rats) with ethical protocols. Toxicity screening (e.g., hepatic/renal biomarkers) is critical, as shown in ’s hypoglycemic activity studies .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains). Use quantum mechanical calculations (e.g., DFT) to analyze electronic properties influencing reactivity. ICReDD’s integrated computational-experimental approach () combines reaction path searches and transition-state modeling to prioritize synthetically feasible derivatives . Machine learning models trained on existing SAR data can predict bioactivity .
Q. What strategies resolve contradictions in bioactivity data across different experimental systems?
- Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Investigate off-target effects via proteome-wide profiling (e.g., affinity pulldown-MS). Analyze pharmacokinetic variables (e.g., solubility, metabolic stability) that may skew in vivo results. ’s methodological framework for data integration emphasizes triangulating findings across multiple experimental paradigms .
Q. How can impurity profiles be controlled during large-scale synthesis?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of intermediates (e.g., inline FTIR or HPLC). Use design of experiments (DoE) to map critical quality attributes (CQAs) like residual solvent levels or byproduct formation. highlights statistical methods for minimizing impurities through parameter optimization (e.g., temperature gradients, catalyst loading) .
Q. What advanced separation techniques improve isolation of stereoisomers or polymorphs?
- Methodological Answer: Employ chiral chromatography (e.g., Chiralpak columns) or capillary electrophoresis for enantiomer resolution. For polymorphs, use solvent-antisolvent crystallization with controlled supersaturation. ’s classification of membrane and separation technologies (RDF2050104) suggests exploring nanofiltration or simulated moving bed (SMB) chromatography for industrial scalability .
Q. How do substituent modifications (e.g., fluoro, methoxy groups) impact metabolic stability?
- Methodological Answer: Conduct in vitro metabolism assays (e.g., liver microsomes or hepatocytes) with LC-MS/MS analysis to identify metabolic hotspots. Compare half-life () and clearance rates of analogs. ’s structural analogs (e.g., chloro-methoxy substitutions) demonstrate how electron-withdrawing groups reduce oxidative metabolism .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer: Re-examine force field parameters or solvation models in simulations. Validate binding poses via X-ray crystallography or cryo-EM. Investigate assay conditions (e.g., buffer pH, cofactor availability) that may alter target conformation. ’s comparative framework advocates systematic benchmarking of computational tools against experimental gold standards .
Q. What statistical methods reconcile variability in synthetic yield across batches?
- Methodological Answer:
Apply multivariate analysis (e.g., PCA or PLS) to identify batch-specific variables (e.g., raw material purity, humidity). Use control charts (e.g., Shewhart charts) to monitor process stability. ’s review of DoE in chemical technology provides protocols for robustness testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
